18,19-Dihydroangustine

Description

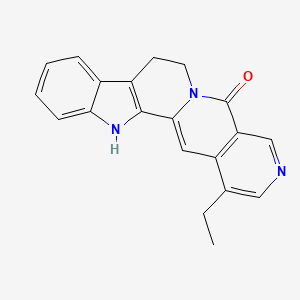

18,19-Dihydroangustine is a monoterpenoid indole alkaloid primarily isolated from plants of the Nauclea genus, including Nauclea officinalis, Nauclea orientalis, and Nauclea latifolia . Structurally, it is characterized by a partially saturated indole scaffold with the molecular formula C₂₀H₁₇N₃O and a molecular weight of 315.374 g/mol . Its biosynthesis involves the enzymatic hydrolysis of 18,19-dihydrovincosamide by β-glucosidase, followed by oxidation with trifluoroacetic acid (TFA) to yield the carbinolamine intermediate, which cyclizes to form this compound .

The compound exhibits notable biological activities, including in vitro antiproliferative effects against cancer cell lines and antimicrobial, antileishmanial, and antifungal properties . Its UV spectrum (in ethanol) shows absorption maxima at 221 nm (logε 4.44), 252 nm (logε 4.15), and 375–395 nm (logε 4.46–4.48), which are critical for analytical identification .

Properties

Molecular Formula |

C20H17N3O |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

19-ethyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one |

InChI |

InChI=1S/C20H17N3O/c1-2-12-10-21-11-16-15(12)9-18-19-14(7-8-23(18)20(16)24)13-5-3-4-6-17(13)22-19/h3-6,9-11,22H,2,7-8H2,1H3 |

InChI Key |

VNRIXQKBNOVQCB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=CC2=C1C=C3C4=C(CCN3C2=O)C5=CC=CC=C5N4 |

Synonyms |

18,19-dihydroangustine |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Key Observations :

- This compound demonstrates superior antiproliferative activity compared to Angustine, likely due to enhanced stability from hydrogenation .

- 3,14-Dihydroangustine shows stronger antimicrobial effects, suggesting position-specific saturation influences target selectivity .

Spectroscopic and Analytical Differentiation

- UV-Vis Spectroscopy : this compound is distinguishable by its 375–395 nm absorption (attributed to extended conjugation in the indole system), absent in Angustine and Angustoline .

- NMR Data : The presence of protons at δ 3.2–3.5 ppm (C18–C19) in this compound contrasts with the deshielded aromatic protons in Angustine (δ 6.8–7.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.